2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt 2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt
Brand Name: Vulcanchem
CAS No.: 161617-43-2
VCID: VC0019853
InChI: InChI=1S/C13H10N4O10S2.2Na/c18-16(19)9-2-4-11(12(5-9)17(20)21)15-14-7-8-1-3-10(28(22,23)24)6-13(8)29(25,26)27;;/h1-7,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b14-7+;;
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Molecular Formula: C₁₃H₈N₄Na₂O₁₀S₂
Molecular Weight: 490.33

2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt

CAS No.: 161617-43-2

Cat. No.: VC0019853

Molecular Formula: C₁₃H₈N₄Na₂O₁₀S₂

Molecular Weight: 490.33

* For research use only. Not for human or veterinary use.

2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt - 161617-43-2

Specification

CAS No. 161617-43-2
Molecular Formula C₁₃H₈N₄Na₂O₁₀S₂
Molecular Weight 490.33
IUPAC Name disodium;4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate
Standard InChI InChI=1S/C13H10N4O10S2.2Na/c18-16(19)9-2-4-11(12(5-9)17(20)21)15-14-7-8-1-3-10(28(22,23)24)6-13(8)29(25,26)27;;/h1-7,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b14-7+;;
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized through a two-step process:

  • Sulfonation of Benzaldehyde: Benzaldehyde undergoes sulfonation at the 2- and 4-positions using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions (140–170°C, 2–4 hours) . This yields 2,4-disulfobenzaldehyde, which is then neutralized with sodium hydroxide to form the disodium salt .

  • Hydrazone Formation: The sulfonated benzaldehyde reacts with 2,4-dinitrophenylhydrazine in an acidic medium (e.g., HCl) to form the hydrazone derivative. The reaction proceeds via nucleophilic attack of the hydrazine amine on the aldehyde, followed by dehydration to form the hydrazone bond .

Key Reaction Parameters

ParameterOptimal RangeExample Conditions
Temperature140–170°C170°C
Reaction Time2–4 hours2.5 hours
Molar Ratio (Substrate:Sulfite)1:2–3.51:2.06
SolventWater or HClAqueous HCl

The final product is isolated via precipitation in acetone or recrystallization from water .

Challenges and Optimization

  • Regioselectivity: Sulfonation of benzaldehyde requires precise control to avoid over-sulfonation or positional isomerism. Nucleophilic substitution methods (e.g., using chlorobenzaldehyde derivatives) improve regioselectivity compared to classical sulfonation .

  • Stability: The hydrazone intermediate is sensitive to light and moisture, necessitating storage under inert atmospheres (e.g., nitrogen) and low temperatures .

Physicochemical Properties

Key Characteristics

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₈N₄Na₂O₁₀S₂
Molecular Weight490.33 g/mol
SolubilityHighly soluble in water
AppearanceYellow solid
Melting Point>300°C
Storage ConditionsRefrigerated (2–8°C)

Structural Features

The compound’s structure includes:

  • Sulfonate Groups: Two -SO₃Na groups at positions 2 and 4 of the benzaldehyde moiety, enhancing water solubility and reactivity .

  • Hydrazone Linkage: A -NH-N=CH- bond connecting the benzaldehyde and dinitrophenyl groups, critical for forming tetrazolium salts .

  • Nitro Groups: Electron-withdrawing -NO₂ substituents on the phenylhydrazine ring, stabilizing the hydrazone and influencing redox properties .

Applications in Biochemical Assays

Role in Tetrazolium Salt Synthesis

The compound serves as a precursor for disulfonated tetrazolium salts, such as WST-1 or WST-8, which are used to detect superoxide radicals (O₂⁻) or assess cellular viability . The synthesis involves:

  • Cyclization: The hydrazone undergoes cyclization in the presence of sodium nitrite (NaNO₂) and cuprous ions (Cu⁺) to form the tetrazolium core .

  • Sulfonation: The sulfonate groups are retained to enhance water solubility, enabling use in aqueous biological systems .

Example: LDH Activity Assay
Lactate dehydrogenase (LDH) converts lactate to pyruvate, generating NADH. This NADH reduces the tetrazolium salt to a colored formazan product, quantifiable via spectrophotometry (λmax ≈ 450–600 nm) .

Advantages Over Traditional Reagents

FeatureTraditional Tetrazolium SaltsDisulfonated Derivatives
SolubilityLow in waterHigh (due to sulfonate groups)
Cellular PermeabilityLimitedEnhanced
SensitivityModerateHigh (e.g., WST-1)

Comparative Analysis with Related Compounds

Structural and Functional Differences

CompoundStructural FeaturesKey Applications
Sodium 4-formylbenzene-1,3-disulfonateFormyl (-CHO) and two sulfonate groupsPolymer electrolyte membranes
Tiron (sodium 4,5-dihydroxybenzene-1,3-disulfonate)Hydroxyl (-OH) and sulfonate groupsMetal chelation, antioxidant
2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium SaltHydrazone, nitro, and sulfonate groupsTetrazolium salt synthesis

Mechanistic Insights

  • Redox Activity: Unlike Tiron, which lacks redox-active groups, this compound’s hydrazone and nitro groups enable participation in redox reactions, critical for tetrazolium salt formation .

  • Solubility: The sulfonate groups outperform monosulfonated analogs (e.g., sodium 4-formylbenzenesulfonate) in aqueous solubility, reducing assay interference .

Research Findings and Case Studies

Ishiyama et al. (1993)

In a seminal study, this compound was used to synthesize a disulfonated tetrazolium salt for LDH activity quantification . The assay demonstrated:

  • High Sensitivity: Detection limits as low as 0.1 U/mL LDH.

  • Specificity: Minimal interference from other enzymes (e.g., NADH oxidase).

Patent Applications (EP0021351B1)

The compound’s use in formazan dye synthesis was patented for applications in pharmaceuticals and biotechnology. The process involved:

  • Cyanuric Chloride Coupling: Reaction with amines to form triazinyl derivatives.

  • Esterification: Conversion to lipophilic esters for enhanced membrane permeability .

Challenges and Innovations

  • Stability Issues: The hydrazone bond is prone to hydrolysis under acidic conditions, requiring optimized storage protocols .

  • Green Chemistry Approaches: Recent efforts focus on replacing toxic reagents (e.g., NaNO₂) with eco-friendly alternatives, though data remains limited .

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